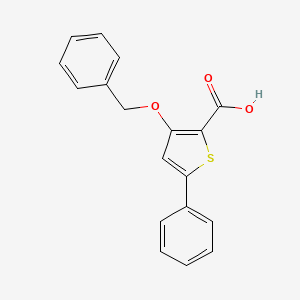

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids. This compound features a thiophene ring substituted with a benzyloxy group at the 3-position, a phenyl group at the 5-position, and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another method involves the use of boronic esters as protective groups in carbohydrate chemistry. This process includes acylation, silylation, and alkylation of glycoside-derived boronates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary depending on the manufacturer.

化学反応の分析

Types of Reactions

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), acidic, alkaline, or neutral media.

Reduction: Lithium aluminum hydride (LiAlH4), borane-tetrahydrofuran (BH3/THF).

Substitution: Nitration reagents, Friedel-Crafts acylation reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that derivatives of thiophene-2-carboxylic acids exhibit notable antibacterial properties. For instance, a study synthesized several 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives, which were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential antibacterial agents due to their effective inhibition of bacterial growth .

Anticancer Properties

The anticancer efficacy of thiophene derivatives has also been explored. A specific study focused on the synthesis and biological evaluation of various thiophene derivatives, including those similar to 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid, against human prostate cancer cell lines (PC-3). The findings suggested that certain modifications to the thiophene structure could enhance anticancer activity .

Anti-Tubercular Activity

Another significant application is in the fight against tuberculosis. A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and tested for anti-tubercular activity. Some compounds exhibited promising results with minimal toxicity against VERO cells, indicating their potential as new anti-TB drugs .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The incorporation of benzyloxy groups can enhance solubility and processability, crucial for device fabrication.

Conductive Polymers

Research indicates that thiophene-based compounds can be polymerized to produce conducting polymers with applications in sensors and transistors. These materials benefit from the stability and conductivity imparted by the thiophene rings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed for characterization.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Phenylboronic acid + Thiophene derivative | Pd-catalyzed coupling | High |

| Step 2 | Carboxylation with CO₂ | High pressure, temperature | Moderate |

| Step 3 | Benzylation with benzyl bromide | Base-catalyzed reaction | High |

Case Study: Antibacterial Evaluation

In a comprehensive study evaluating multiple thiophene derivatives, researchers found that specific substitutions on the thiophene ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative strains. The study highlighted the structure-activity relationship (SAR) that guides future modifications to improve efficacy .

Case Study: Anti-TB Drug Development

A focused investigation on a subset of 5-phenylthiophene derivatives demonstrated their ability to inhibit Mycobacterium tuberculosis growth effectively. The most promising compounds showed MIC values between 1.9 to 7.7 μM, suggesting their potential as lead compounds for further development .

作用機序

The mechanism of action of 3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects .

類似化合物との比較

Similar Compounds

3-Benzyloxybenzoic acid: A similar compound used as a pharmaceutical intermediate.

Cinnamic acid derivatives: Compounds with similar structural features and biological efficacy.

Uniqueness

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

生物活性

3-(Benzyloxy)-5-phenylthiophene-2-carboxylic acid is a compound belonging to the thiophene family, known for its diverse biological activities. Thiophene derivatives have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and inflammation. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of thiophene rings through reactions such as the Vilsmeier-Haack reaction. The compound can be characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Antibacterial Activity

Research has demonstrated that thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that compounds similar to this compound show promising results against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for these compounds often range from low micromolar concentrations, indicating their potential as effective antimicrobial agents .

| Compound Name | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 1.9 | Staphylococcus aureus |

| 5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid | 7.7 | Escherichia coli |

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied, particularly their effects on various cancer cell lines. For example, this compound has been evaluated against the PC-3 prostate cancer cell line. The compound demonstrated significant growth inhibition, with IC50 values indicating effective cytotoxicity at relatively low concentrations. The mechanism of action is believed to involve modulation of key signaling pathways involved in cell proliferation and apoptosis .

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 (Prostate Cancer) | 15 |

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives is often influenced by their structural features. The presence of specific substituents on the thiophene ring can enhance or diminish their activity. For instance:

- Electron-withdrawing groups can increase antibacterial potency.

- Hydrophobic groups may enhance membrane permeability, improving efficacy against bacterial cells.

Research suggests that modifications in the phenyl group or the carboxylic acid moiety can significantly affect the compound's interaction with biological targets .

Case Studies

- Antibacterial Evaluation : A study evaluated a series of thiophene derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that compounds with benzyloxy substitutions exhibited superior activity compared to their unsubstituted counterparts .

- Anticancer Studies : Another investigation focused on the anticancer effects of thiophene derivatives in vitro using various cancer cell lines. The findings revealed that certain modifications led to enhanced cytotoxicity and induced apoptosis through caspase activation pathways .

特性

IUPAC Name |

5-phenyl-3-phenylmethoxythiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3S/c19-18(20)17-15(21-12-13-7-3-1-4-8-13)11-16(22-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWMCAWSRFMDJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC(=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。